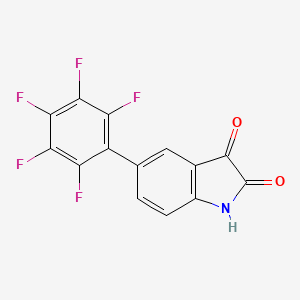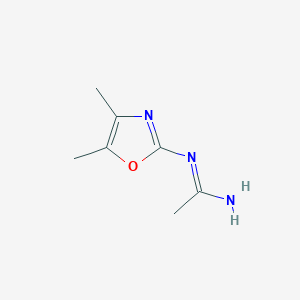
5-Pentafluorophenyl-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Pentafluorophenyl-1H-indole-2,3-dione is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a pentafluorophenyl group attached to the indole-2,3-dione core, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentafluorophenyl-1H-indole-2,3-dione typically involves the reaction of pentafluorophenyl hydrazine with isatin (1H-indole-2,3-dione) under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to yield the desired product. Commonly used acids for this reaction include hydrochloric acid and sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-Pentafluorophenyl-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the dione moiety to dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Dihydroxy indole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Pentafluorophenyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-1H-indole-2,3-dione: Similar structure but with a single fluorine atom.
1-Methyl-5-(2-phenoxymethyl-pyrrolidine-1-sulfonyl)-1H-indole-2,3-dione: Contains additional functional groups that modify its activity.
Uniqueness
5-Pentafluorophenyl-1H-indole-2,3-dione is unique due to the presence of the pentafluorophenyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C14H4F5NO2 |
|---|---|
Poids moléculaire |
313.18 g/mol |
Nom IUPAC |
5-(2,3,4,5,6-pentafluorophenyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C14H4F5NO2/c15-8-7(9(16)11(18)12(19)10(8)17)4-1-2-6-5(3-4)13(21)14(22)20-6/h1-3H,(H,20,21,22) |
Clé InChI |
VDNHSKMPZPFLMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C3=C(C(=C(C(=C3F)F)F)F)F)C(=O)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Chlorobenzo[d]oxazol-5-yl)methanol](/img/structure/B12867301.png)


![2-(2-Bromobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid](/img/structure/B12867323.png)

![6-chloro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12867332.png)







![1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride](/img/structure/B12867374.png)
